tert-Butyl 4-bromoindoline-1-carboxylate
Overview
Description
tert-Butyl 4-bromoindoline-1-carboxylate: is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of indoline, a bicyclic heterocycle, and contains a tert-butyl ester group and a bromine atom at the 4-position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-bromoindoline-1-carboxylate typically begins with indoline or its derivatives.
Bromination: The indoline is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated indoline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromoindoline-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted indoline derivatives with various functional groups.
- Coupled products with extended aromatic or aliphatic chains.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromoindoline-1-carboxylate depends on its specific application and the target molecule it interacts with. In general, the compound can act as a building block in organic synthesis, where it undergoes various chemical transformations to form more complex structures. The bromine atom and tert-butyl ester group provide reactive sites for further functionalization, enabling the creation of diverse molecular architectures.
Comparison with Similar Compounds
tert-Butyl 6-bromoindoline-1-carboxylate: Similar structure but with bromine at the 6-position.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an indoline ring.
N-Boc-5-bromoindole: Similar brominated indole derivative with a tert-butyl carbamate group.
Uniqueness:
- The specific positioning of the bromine atom at the 4-position and the presence of the tert-butyl ester group make tert-Butyl 4-bromoindoline-1-carboxylate unique in its reactivity and potential applications. This combination of functional groups allows for selective reactions and the formation of diverse chemical entities.
Biological Activity
tert-Butyl 4-bromoindoline-1-carboxylate (CAS Number: 885272-46-8) is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 296.18 g/mol. The structure features a bromine atom at the 4-position of the indole ring, a tert-butyl group, and a carboxylate functional group, which contribute to its chemical reactivity and biological activity.
Biological Activities
Indole derivatives, including this compound, are known for a variety of biological activities:
- Anticancer Activity : Compounds with indole structures have been studied for their potential as anticancer agents. For instance, certain indole derivatives exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Indole derivatives have shown antimicrobial activity against bacteria and fungi. The presence of halogen substituents, such as bromine in this compound, can enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Enzyme Inhibition : Research indicates that some indole derivatives can act as inhibitors of specific enzymes, such as caspases involved in apoptosis. The selectivity and potency of these compounds vary based on their structural modifications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Indoline Derivatives : This involves the electrophilic substitution of bromine into the indoline ring.
- Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxylate functional group at the desired position on the indole structure.
These methods highlight the compound's synthetic accessibility, allowing for further modifications to enhance biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar indole derivatives:
These studies demonstrate that structural modifications in indole derivatives can significantly influence their biological activities.
Properties
IUPAC Name |
tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIJTYKDFFQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680182 | |
Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-46-8 | |
Record name | 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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